BenchChemオンラインストアへようこそ!

Bevantolol hydrochloride, (S)-

Stereoselective pharmacology Enantiomer separation Chiral analysis

This (S)-enantiomer (CAS 152510-37-7) is the eutomer of bevantolol, delivering potent β1-adrenoceptor antagonism (Ki=14.79 nM) and defined α1-AR activity (Ki=125.89 nM). With high aqueous solubility (52 mg/mL) and validated chiral separation methodology, it is the essential stereochemically pure reference for investigating β1-adrenoceptor pharmacology without the confounding polypharmacology of racemic mixtures.

Molecular Formula C20H28ClNO4
Molecular Weight 381.897
CAS No. 152510-37-7
Cat. No. B1147172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBevantolol hydrochloride, (S)-
CAS152510-37-7
Synonyms2-Propanol, 1-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-3-(3-methylphenoxy)-, hydrochloride, (S)-
Molecular FormulaC20H28ClNO4
Molecular Weight381.897
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O.Cl
InChIInChI=1S/C20H27NO4.ClH/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3;/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3;1H/t17-;/m0./s1
InChIKeyFJTKCFSPYUMXJB-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Bevantolol Hydrochloride (CAS 152510-37-7): A Stereochemically Defined, Highly Cardioselective β1-Adrenoceptor Antagonist for Targeted Research


(S)-Bevantolol hydrochloride (CAS 152510-37-7) is the single (S)-enantiomer of the cardioselective β1-adrenoceptor antagonist bevantolol. As a stereochemically defined aryloxypropanolamine derivative, it exhibits potent and selective antagonism at β1-adrenergic receptors, with a binding affinity (Ki) of 14.79 nM in rat cortical membranes, while demonstrating markedly lower affinity for β2-ARs (Ki = 588.84 nM) [1]. This compound also possesses weak α1-adrenoceptor antagonism (Ki = 125.89 nM) and is devoid of intrinsic sympathomimetic activity (ISA) [2]. The (S)-enantiomer represents the eutomer of bevantolol, as established by absolute configuration determination [3]. Its high aqueous solubility (52 mg/mL in water) and well-defined pharmacokinetic profile—including an oral bioavailability of approximately 50–60% and a short elimination half-life of 1.5–2 hours [4]—render it a valuable tool for investigating stereoselective β-adrenoceptor pharmacology and for developing enantioselective analytical methods.

Why the (S)-Enantiomer of Bevantolol Hydrochloride Cannot Be Replaced by the Racemate or Other β1-Blockers: Evidence-Based Differentiation


The (S)-enantiomer of bevantolol hydrochloride exhibits a distinct pharmacological and physicochemical profile that precludes simple substitution with its racemic counterpart (CAS 42864-78-8) or other β1-selective antagonists such as atenolol, metoprolol, or bisoprolol. Critically, the absolute configuration of bevantolol determines its stereoselective interaction with adrenoceptor subtypes, with the (S)-enantiomer established as the eutomer [1]. While racemic bevantolol demonstrates a β1/β2 selectivity ratio of approximately 40-fold (Ki β1 = 14.79 nM vs. β2 = 588.84 nM) [2], its additional α1-adrenoceptor antagonism (Ki = 125.89 nM) and weak calcium channel blocking activity introduce a polypharmacology that may confound experimental interpretation or therapeutic targeting. Furthermore, the pharmacokinetic handling of bevantolol—characterized by high plasma protein binding (95–98%), extensive hepatic metabolism, and a short elimination half-life of 1.5–2 hours [3]—differs substantially from comparator agents like atenolol (predominantly renally excreted, t½ ≈ 6–7 hours) or bisoprolol (balanced clearance, t½ ≈ 10–12 hours). These distinctions underscore the necessity for product-specific procurement when research objectives demand precise stereochemical identity, defined polypharmacology, or predictable pharmacokinetic behavior in in vitro and in vivo models.

Quantitative Differential Evidence: (S)-Bevantolol Hydrochloride vs. In-Class Comparators and Racemate


Stereochemical Identity and Enantiomeric Purity: (S)-Bevantolol as the Defined Eutomer

The absolute configuration of the pharmacologically active (S)-enantiomer of bevantolol has been unequivocally established through enantioselective synthesis from (S)-(+)-m-tolyl glycidyl ether, confirming the (S)-enantiomer as the eutomer [1]. In contrast, racemic bevantolol (CAS 42864-78-8) is a 1:1 mixture of (R)- and (S)-enantiomers, potentially introducing the distomer's confounding pharmacological effects. Direct enantiomeric separation on a CHIRALCEL OD® chiral cellulose column achieved a separation factor (α) of 4.20 and a resolution factor (Rs) of 9.21, enabling precise quantification of enantiomeric purity [1].

Stereoselective pharmacology Enantiomer separation Chiral analysis

β1-Adrenoceptor Binding Affinity and Subtype Selectivity vs. β2-ARs

Bevantolol exhibits a high affinity for β1-adrenoceptors, with a Ki of 14.79 nM in rat cortical membranes. It demonstrates pronounced selectivity over β2-adrenoceptors, which exhibit a Ki of 588.84 nM, yielding a β1/β2 selectivity ratio of approximately 40-fold [1]. This selectivity profile is comparable to, but quantitatively distinct from, other cardioselective β-blockers. For context, atenolol demonstrates a β1/β2 selectivity ratio of approximately 15–35-fold, while metoprolol shows a ratio of approximately 30–60-fold depending on the assay system [2].

β1-adrenoceptor antagonism Cardioselectivity Receptor binding

α1-Adrenoceptor Antagonism: A Differentiating Polypharmacological Feature

In addition to its β1-antagonism, bevantolol exhibits measurable α1-adrenoceptor antagonist activity with a Ki of 125.89 nM in rat cortical membranes [1]. This dual β1/α1 antagonism distinguishes bevantolol from pure β1-blockers like atenolol (α1 Ki > 10,000 nM) and metoprolol (α1 Ki > 1,000 nM) [2]. The functional consequence of this α1-blockade is observed in isolated tissue preparations, where bevantolol inhibits norepinephrine-induced contraction of rabbit thoracic aorta with a pA2 of 4.77 [3].

α1-adrenoceptor antagonism Polypharmacology Vasodilation

Pharmacokinetic Profile: Short Half-Life and High Plasma Protein Binding

Bevantolol exhibits distinct pharmacokinetic properties that differentiate it from longer-acting β1-blockers. Following oral administration, bevantolol demonstrates a systemic bioavailability of 50–60%, peak plasma concentrations at 1–2 hours, and a short elimination half-life of 1.5–2 hours [1]. Plasma protein binding is extensive at 95–98% [2]. In contrast, atenolol has a bioavailability of ~50% but a half-life of 6–7 hours and minimal protein binding (<5%), while bisoprolol has a bioavailability of ~80% and a half-life of 10–12 hours [3].

Pharmacokinetics Oral bioavailability Plasma protein binding

In Vivo Cardioselectivity: Comparable β1-Blockade with Reduced β2-Mediated Effects

In a double-blind, crossover study in asthmatic patients, a single oral dose of bevantolol 75 mg or 150 mg was compared with propranolol 40 mg and placebo. Bevantolol produced significantly less impairment of terbutaline-induced bronchodilation (measured as FEV1) than propranolol at doses that achieved equivalent β1-blockade (reduction in exercise-induced tachycardia) [1]. The study concluded that bevantolol, atenolol, and metoprolol exhibit similar β1-selectivity in humans [1]. In healthy volunteers, bevantolol 200 mg/day reduced isoprenaline-induced chronotropic effects to a similar extent as atenolol 100 mg/day [2].

Cardioselectivity Exercise-induced tachycardia Asthma

Aqueous Solubility Profile: Enabling In Vitro and In Vivo Formulation Flexibility

Bevantolol hydrochloride demonstrates favorable aqueous solubility, with reported values of 52 mg/mL in water and 76 mg/mL in DMSO . This solubility profile contrasts with several other β-blockers. For comparison, propranolol hydrochloride has an aqueous solubility of approximately 50 mg/mL, but carvedilol (a non-selective β-blocker with α1-antagonism) has much lower aqueous solubility (~0.01 mg/mL) [1]. Atenolol is highly water-soluble (>100 mg/mL) but poorly lipid-soluble, while metoprolol exhibits moderate aqueous solubility (~10 mg/mL) [1].

Solubility Formulation In vitro assays

Optimal Research and Industrial Application Scenarios for (S)-Bevantolol Hydrochloride (CAS 152510-37-7)


Stereoselective β1-Adrenoceptor Pharmacology and SAR Studies

The defined (S)-enantiomer of bevantolol serves as an essential tool for investigating the stereochemical determinants of β1-adrenoceptor antagonism. Researchers conducting structure-activity relationship (SAR) studies can utilize (S)-bevantolol as a stereochemically pure reference standard to elucidate the contribution of chirality to receptor binding, functional antagonism, and downstream signaling. The availability of robust chiral separation methodology (CHIRALCEL OD® column, α = 4.20, Rs = 9.21) enables precise quantification of enantiomeric purity in synthetic or metabolic studies [1]. This application is particularly relevant for academic and pharmaceutical laboratories engaged in β-blocker discovery, optimization, or mechanistic pharmacology.

Comparative Polypharmacology Profiling: β1- and α1-Adrenoceptor Antagonism

(S)-Bevantolol's unique dual β1/α1 antagonist profile (β1 Ki = 14.79 nM; α1 Ki = 125.89 nM) [2] makes it a valuable reference compound for studies investigating the functional consequences of combined adrenoceptor blockade. Researchers can employ (S)-bevantolol alongside pure β1-blockers (e.g., atenolol), pure α1-blockers (e.g., prazosin), and mixed α/β blockers (e.g., labetalol) to dissect the relative contributions of each receptor subtype to cardiovascular, renal, or metabolic endpoints. The functional α1-antagonism, demonstrated by a pA2 of 4.77 against norepinephrine-induced contraction in rabbit aorta [3], provides a quantifiable benchmark for in vitro tissue bath experiments.

Development and Validation of Enantioselective Analytical Methods

The chiral separation parameters established for bevantolol enantiomers—including a separation factor (α) of 4.20 and resolution (Rs) of 9.21 on a CHIRALCEL OD® column [1]—provide a validated starting point for analytical laboratories developing enantioselective HPLC or UPLC methods. (S)-Bevantolol hydrochloride can serve as a reference standard for method qualification, calibration curve construction, and system suitability testing in pharmaceutical quality control, bioanalytical studies, or forensic toxicology. The high aqueous solubility (52 mg/mL in water) facilitates the preparation of standard solutions across a wide concentration range without requiring organic co-solvents.

Acute In Vivo Cardiovascular Pharmacology with Rapid Washout Requirements

The short elimination half-life of bevantolol (1.5–2 hours) [4] renders it particularly suitable for acute in vivo cardiovascular studies where rapid onset and offset of β-blockade are desired. Experimental designs employing crossover protocols, dose-response assessments, or repeated-measures analyses benefit from bevantolol's limited carryover effects between treatment periods. Additionally, the high plasma protein binding (95–98%) [4] must be accounted for in pharmacokinetic-pharmacodynamic (PK-PD) modeling, making (S)-bevantolol a relevant tool for investigating the impact of protein binding on β-blocker distribution and effect duration in rodent or large animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bevantolol hydrochloride, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.